Methanesulfonic acid naphthalen-1-yl ester Methanesulfonic acid naphthalen-1-yl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16387094
InChI: InChI=1S/C11H10O3S/c1-15(12,13)14-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3
SMILES:
Molecular Formula: C11H10O3S
Molecular Weight: 222.26 g/mol

Methanesulfonic acid naphthalen-1-yl ester

CAS No.:

Cat. No.: VC16387094

Molecular Formula: C11H10O3S

Molecular Weight: 222.26 g/mol

* For research use only. Not for human or veterinary use.

Methanesulfonic acid naphthalen-1-yl ester -

Specification

Molecular Formula C11H10O3S
Molecular Weight 222.26 g/mol
IUPAC Name naphthalen-1-yl methanesulfonate
Standard InChI InChI=1S/C11H10O3S/c1-15(12,13)14-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3
Standard InChI Key XDMSBAHISPQMNW-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)OC1=CC=CC2=CC=CC=C21

Introduction

Structural and Molecular Characteristics

The molecular architecture of methanesulfonic acid naphthalen-1-yl ester comprises a naphthalene moiety substituted with a methanesulfonate group at the 1-position. The naphthalene system contributes aromatic stability and planar geometry, while the sulfonate group introduces polar characteristics and electrophilic reactivity. Key structural parameters include:

PropertyValueSource
Molecular FormulaC11H10O3S\text{C}_{11}\text{H}_{10}\text{O}_{3}\text{S}
Molecular Weight222.26 g/mol
SMILES NotationCS(=O)(=O)Oc1cccc2c1cccc2\text{CS(=O)(=O)Oc1cccc2c1cccc2}
CAS Registry Number38262-42-9

The sulfonate group’s electron-withdrawing nature polarizes the naphthalene ring, enhancing its susceptibility to nucleophilic aromatic substitution reactions. This structural feature is critical in applications such as polymer chemistry and catalysis .

Synthesis and Manufacturing

Methanesulfonic acid naphthalen-1-yl ester is typically synthesized via the esterification of naphthalen-1-ol with methanesulfonyl chloride in the presence of a base. This reaction proceeds through a nucleophilic acyl substitution mechanism, yielding the sulfonate ester and hydrochloric acid as a byproduct. The general reaction scheme is:

Naphthalen-1-ol+CH3SO2ClBaseMethanesulfonic acid naphthalen-1-yl ester+HCl\text{Naphthalen-1-ol} + \text{CH}_3\text{SO}_2\text{Cl} \xrightarrow{\text{Base}} \text{Methanesulfonic acid naphthalen-1-yl ester} + \text{HCl}

Optimization of reaction conditions—such as temperature (typically 0–25°C), solvent (e.g., dichloromethane or tetrahydrofuran), and base (e.g., triethylamine or pyridine)—ensures high yields and purity . Industrial-scale production requires rigorous purification via recrystallization or column chromatography to remove unreacted starting materials and byproducts .

CompoundMolecular WeightSolubility ProfileStability in Aqueous MediaSource
8-Chloro-7-fluoronaphthalen-1-yl trifluoromethanesulfonate328.67 g/molSoluble in DMSO, acetoneHydrolyzes at pH < 5
3,4-Dihydronaphthalen-2-yl trifluoromethanesulfonate278.25 g/molSoluble in THF, ethyl acetateStable at neutral pH

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical and experimental NMR data provide insights into electronic environments. For example:

  • 1H^1\text{H} NMR: Aromatic protons on the naphthalene ring resonate between 7.0–8.5 ppm, while the methyl group adjacent to the sulfonate appears as a singlet near 3.0 ppm .

  • 13C^{13}\text{C} NMR: The sulfonate-bearing carbon exhibits a deshielded signal at ~120–130 ppm, consistent with electron-withdrawing effects .

UV-Vis Spectroscopy

Computational Chemistry Insights

Density functional theory (DFT) studies using the B3LYP/6-311++G(d,p) basis set reveal:

  • Frontier Molecular Orbitals: The HOMO-LUMO gap of 3.63 eV indicates moderate electronic stability, comparable to related naphthalene derivatives .

  • Molecular Electrostatic Potential (MEP): Negative potential regions localize around the sulfonate oxygen atoms, highlighting sites for electrophilic attack .

Computational ParameterValue (eV)Source
HOMO Energy-6.12
LUMO Energy-2.49
HOMO-LUMO Gap3.63

Applications and Industrial Relevance

  • Organic Synthesis: Acts as a leaving group in nucleophilic substitution reactions and as a sulfonating agent .

  • Pharmaceutical Intermediates: Utilized in the synthesis of bioactive molecules, leveraging its aromatic and electrophilic properties .

  • Polymer Chemistry: Modifies polymer backbones to enhance solubility or introduce functional groups .

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